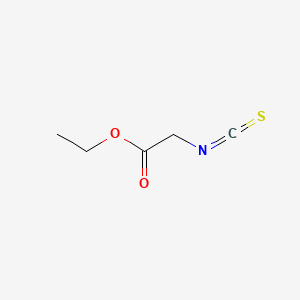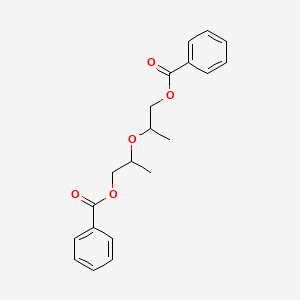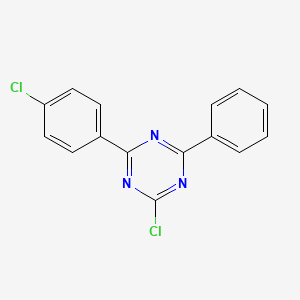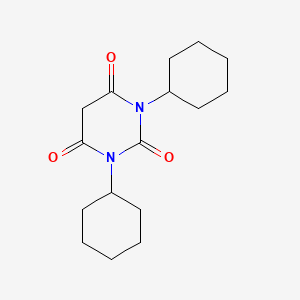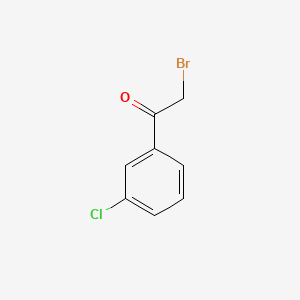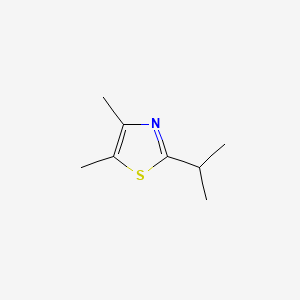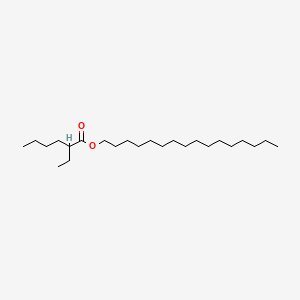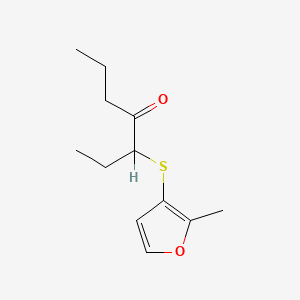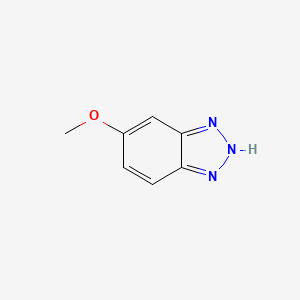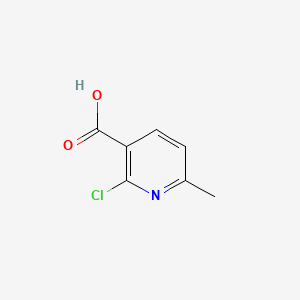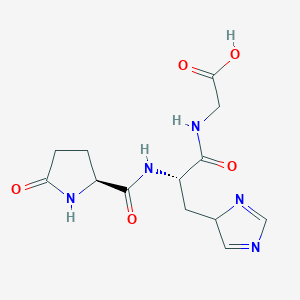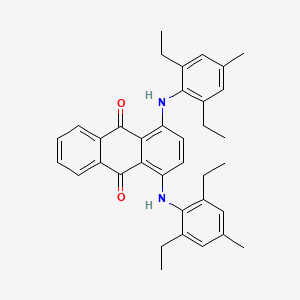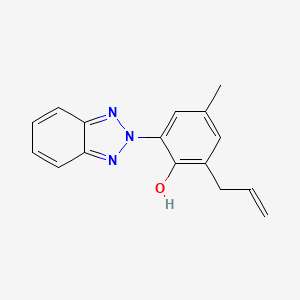
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
概要
説明
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a chemical compound known for its role as an ultraviolet absorber. It is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. The compound’s structure includes a benzotriazole ring, which is known for its stability and effectiveness in absorbing ultraviolet light.
作用機序
Target of Action
The primary target of the compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is ultraviolet (UV) light . This compound belongs to the class of hydroxy phenol benzotriazoles and is widely used as an ultraviolet absorber . It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
Mode of Action
The compound this compound interacts with ultraviolet light through its phenolic groups connected to the benzotriazole structure . These phenolic groups facilitate the absorption of UV light, thereby preventing the harmful effects of UV radiation on the materials to which it is added .
Biochemical Pathways
Instead, it acts as a protective agent, absorbing UV light and preventing it from causing damage to the materials it is applied to .
Pharmacokinetics
The compound this compound is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function . The highest blood levels were found for native compound at 8 hours after ingestion . Furthermore, biphasic elimination kinetics in blood were revealed for almost all detected metabolites . The renal elimination kinetics were very similar with the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .
Result of Action
The primary result of the action of this compound is the protection of materials from UV-induced damage. By absorbing UV light, the compound prevents discoloration and prolongs the stability of the materials to which it is added .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as the intensity of UV light and the temperature of the environment. The compound is most effective in environments with high UV radiation, where it can absorb the UV light and prevent it from causing damage .
生化学分析
Biochemical Properties
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol plays a significant role in biochemical reactions, particularly in the stabilization of synthetic materials. It interacts with various enzymes and proteins, primarily through its UV-absorbing capabilities. The compound can provide N, O-bidentate chelation to stabilize transition metals, which is crucial in coordination chemistry . This interaction helps in preventing the degradation of materials by absorbing harmful UV radiation and converting it into less harmful energy forms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its UV-absorbing properties. It influences cell function by protecting cellular components from UV-induced damage. This protection extends to cell signaling pathways, gene expression, and cellular metabolism. By absorbing UV radiation, the compound prevents the formation of reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a UV filter by absorbing UV radiation and dissipating the energy as heat, thus preventing damage to cellular components. The compound’s ability to chelate transition metals also plays a role in its mechanism of action, as it stabilizes these metals and prevents their participation in harmful reactions . Additionally, it may influence gene expression by protecting DNA from UV-induced mutations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to provide long-term protection against UV radiation. Over extended periods, it may undergo degradation, leading to a decrease in its UV-absorbing efficiency . Studies have shown that the compound remains effective for several months under laboratory conditions, but its long-term stability can be influenced by factors such as temperature and exposure to other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects against UV-induced damage without causing adverse effects. At high doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s protective benefits are maximized at certain dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidize the compound, leading to the formation of hydroxy and oxo derivatives . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism affects its overall efficacy and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is primarily localized in cellular membranes, where it can effectively absorb UV radiation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas of cells and tissues.
Subcellular Localization
The subcellular localization of this compound is mainly in the cellular membranes and cytoplasm. Its activity is influenced by its ability to integrate into lipid bilayers, providing protection against UV radiation at the membrane level . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its protective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol typically involves the reaction of 2H-benzotriazole with 4-methyl-6-(2-propenyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds.
科学的研究の応用
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol has several scientific research applications:
Chemistry: It is used as a stabilizer in polymers and plastics to prevent degradation due to ultraviolet light.
Biology: The compound is studied for its potential protective effects against ultraviolet-induced damage in biological systems.
Medicine: Research is ongoing to explore its potential use in protecting skin from ultraviolet radiation.
Industry: It is widely used in the production of coatings, adhesives, and sealants to enhance their durability and longevity.
類似化合物との比較
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet absorber with similar properties but different substituents on the phenol ring.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler derivative with a similar core structure but lacking the propenyl group.
Uniqueness
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is unique due to the presence of the propenyl group, which can influence its solubility and interaction with other materials. This makes it particularly useful in applications where specific solubility and compatibility characteristics are required.
特性
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONWVIRECCMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352806 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-39-0 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
